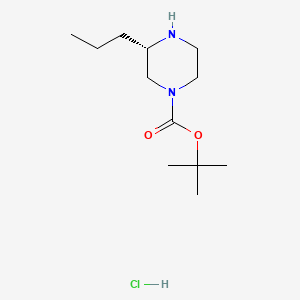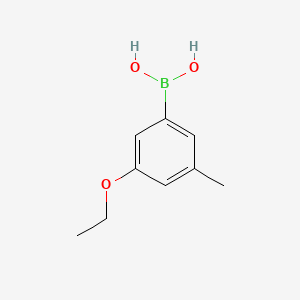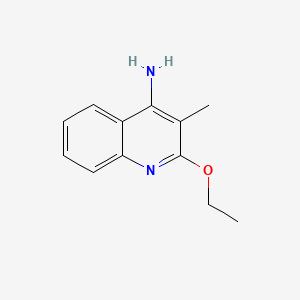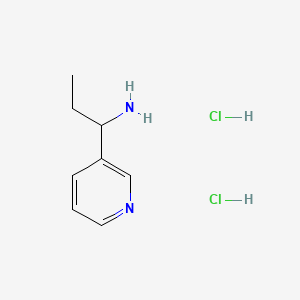
1-(3-Pyridyl)-1-propylamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridyl)-1-propylamine Dihydrochloride, also known as PPA, is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. It is a white, crystalline solid that is soluble in many organic solvents and is relatively stable in air. PPA is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in some pharmaceuticals. It has also been used in the production of various polymers and as a food additive.
Aplicaciones Científicas De Investigación
1. Synthesis, Structures, and Photoluminescence Properties of Metal (II) Coordination Polymers
- Summary of the Application: This research involves the synthesis of three metal (II) coordination polymers using a flexible tripodal ligand N, N ′, N ″-tris (3-pyridyl)-1,3,5-benzenetricarboxamide and 2,6-pyridinedicarboxylic acid . These polymers have potential applications due to their interesting properties.
- Methods of Application/Experimental Procedures: The metal (II) complexes were hydrothermally synthesized and structurally characterized by physico-chemical and spectroscopic methods and single-crystal diffraction .
- Results/Outcomes: The thermal stabilities of the synthesized compounds and the luminescent properties of one of them in the solid state were investigated .
2. 4-(3-Pyridyl)aniline Dihydrochloride Hemihydrate
- Summary of the Application: This compound is used in various chemical reactions and syntheses. It’s a light yellow to brown solid with a molecular weight of 261.15 .
3. 3-(3-Pyridyl)-D-alanine dihydrochloride
- Summary of the Application: This compound is likely used in biochemical research, although specific applications are not provided .
4. 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride
- Summary of the Application: This compound is likely used in biochemical research, although specific applications are not provided .
5. Boc-3-(3-pyridyl)-Ala-OH
- Summary of the Application: This compound is used in various chemical reactions and syntheses. It’s a white to off-white solid with a molecular weight of 266.29 .
6. Fmoc-β-(3-pyridyl)-D-Ala-OH
Propiedades
IUPAC Name |
1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJPYQUTLRCJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-1-propylamine Dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
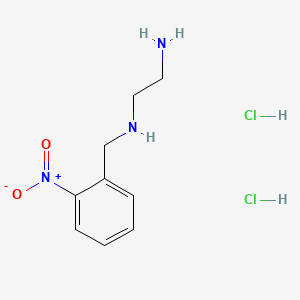
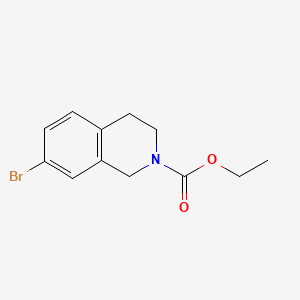
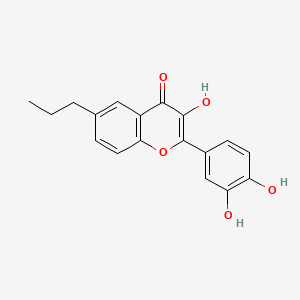
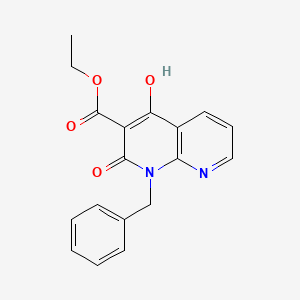
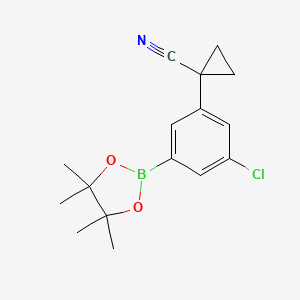
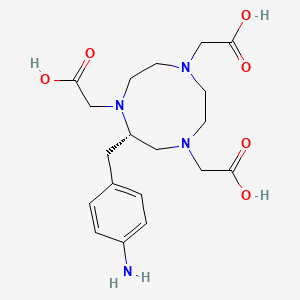
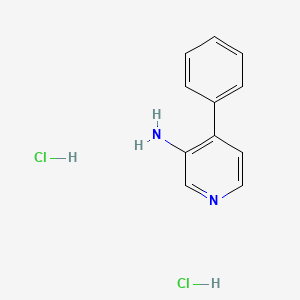
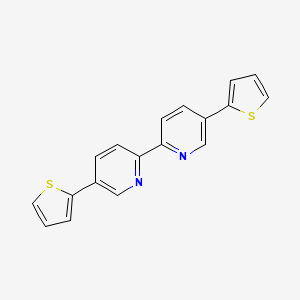
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
